Ferrocenemethanol

Description

Properties

CAS No. |

1273-86-5 |

|---|---|

Molecular Formula |

C11H12FeO 10* |

Molecular Weight |

216.06 g/mol |

IUPAC Name |

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+) |

InChI |

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2 |

InChI Key |

BABNBVAUPOJYIM-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2] |

Canonical SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

Ferrocenemethanol: A Technical Guide to its Fundamental Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

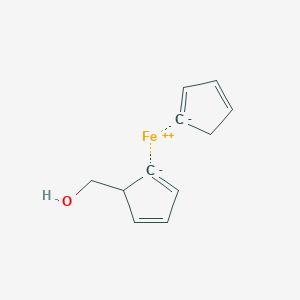

Ferrocenemethanol [(C₅H₅)Fe(C₅H₄CH₂OH)], a stable, yellow crystalline organometallic compound, has garnered significant attention across various scientific disciplines. Its unique electrochemical properties make it a standard reference compound in non-aqueous electrochemistry. Furthermore, its role as a versatile synthetic intermediate has led to the development of novel compounds with significant biological activities, particularly in the realm of anticancer and biosensing applications. This technical guide provides an in-depth overview of the fundamental physicochemical properties, spectroscopic characteristics, and key experimental protocols related to this compound. It also explores its mechanism of action in biological systems, offering a valuable resource for researchers in chemistry, materials science, and drug development.

Physicochemical Properties

This compound is an air- and moisture-sensitive solid at room temperature. Its core structure consists of a central iron atom "sandwiched" between two cyclopentadienyl rings, with a hydroxymethyl group substituent on one of the rings. This structure imparts unique electronic and steric properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂FeO | [1][2] |

| Molecular Weight | 216.06 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 79-81 °C | [1][2][3] |

| Solubility | Partially miscible in water; Soluble in methanol and other organic solvents. | [1] |

| CAS Number | 1273-86-5 | [1][2] |

Spectroscopic Characteristics

The structural features of this compound give rise to a distinct spectroscopic signature, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of this compound. The spectra are characterized by signals corresponding to the protons and carbons of the cyclopentadienyl (Cp) rings and the hydroxymethyl substituent.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| ~4.35 | s | 2H | -CH₂O- | [1] |

| ~4.26 | t | 2H | Substituted Cp ring protons | [1] |

| ~4.20 | br | 7H | Unsubstituted and substituted Cp ring protons | [1] |

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Reference |

| ~88.88 | Quaternary carbon of the substituted Cp ring | [1][4] |

| ~69.33 | CH of the substituted Cp ring | [1][4] |

| ~68.74 | -CH₂O- | [1][4] |

| ~68.70 | CH of the substituted Cp ring | [1][4] |

| ~68.29 | CH of the unsubstituted Cp ring | [1][4] |

| ~61.17 | -OH (may not be consistently observed) | [1][4] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The spectrum is typically recorded using a KBr pellet.

Table 4: Characteristic IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| ~3400-3100 | Broad, Strong | O-H stretching (hydrogen-bonded) | [5][6] |

| ~3100-3000 | Medium | C-H stretching (aromatic Cp ring) | [2][7] |

| ~2950-2850 | Medium | C-H stretching (aliphatic -CH₂-) | [5][6] |

| ~1650 | Weak | C=C stretching (Cp ring) | [2][7] |

| ~1410 | Medium | C-C stretching (Cp ring) | [2][7] |

| ~1108, 999, 811 | Strong | C-H out-of-plane bending (Cp ring) | [2][7] |

| ~1050 | Strong | C-O stretching | [5][6] |

| ~476 | Medium | Asymmetric ring-metal stretching | [7] |

UV-Visible (UV-Vis) Spectroscopy

The electronic spectrum of this compound in ethanol displays characteristic absorption bands in the UV and visible regions, arising from d-d transitions of the iron center and charge-transfer transitions between the metal and the cyclopentadienyl ligands.

Table 5: UV-Visible Spectroscopic Data for this compound (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type | Reference |

| ~325 | ~450 | d-d transition | [8][9] |

| ~440 | ~90 | d-d transition | [8][9] |

Experimental Protocols

Synthesis of this compound via Reduction of Ferrocenecarboxaldehyde

This protocol details the synthesis of this compound by the reduction of ferrocenecarboxaldehyde using sodium borohydride.

Materials:

-

Ferrocenecarboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve ferrocenecarboxaldehyde (1 equivalent) in a mixture of THF and MeOH (5:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.[1]

-

While stirring at room temperature, add sodium borohydride (1 equivalent) portion-wise over 30 minutes.[1]

-

Continue stirring for an additional 30 minutes after the addition is complete.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.[1]

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.[1]

-

Wash the organic layer sequentially with deionized water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate.[1]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a yellow solid.[1]

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Cyclic Voltammetry of this compound

This protocol outlines the procedure for performing cyclic voltammetry on this compound, a common experiment to determine its redox potential.

Materials:

-

This compound

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Solvent (e.g., acetonitrile or dichloromethane, anhydrous)

-

Three-electrode electrochemical cell (working, reference, and counter electrodes)

-

Potentiostat

Procedure:

-

Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.

-

Set the parameters on the potentiostat:

-

Initial Potential: A potential where no reaction occurs (e.g., 0.0 V vs. reference).

-

Switching Potential (Vertex 1): A potential sufficiently positive to oxidize this compound (e.g., +0.8 V).

-

Switching Potential (Vertex 2): A potential sufficiently negative to reduce the generated ferrocenium cation (e.g., 0.0 V).

-

Scan Rate: Typically 100 mV/s.

-

-

Run the cyclic voltammogram and record the resulting current-voltage curve.

-

From the voltammogram, determine the half-wave potential (E₁/₂) as the average of the anodic (Epa) and cathodic (Epc) peak potentials. This value represents the formal redox potential of the Fc/Fc⁺ couple under the experimental conditions.

Biological Activity and Mechanism of Action

Ferrocene and its derivatives, including this compound, have shown promise as anticancer agents. Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) through Fenton-like reactions and the subsequent induction of apoptosis.

Fenton Reaction and ROS Generation

The iron center in this compound can participate in Fenton-like chemistry within the cellular environment. The Fe(II) of the ferrocene moiety can react with endogenous hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). This process can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA.

Induction of Apoptosis

The oxidative stress induced by this compound-generated ROS can trigger programmed cell death, or apoptosis. Studies on related ferrocene derivatives have implicated the intrinsic (mitochondrial) pathway of apoptosis. This pathway involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases (cysteine-aspartic proteases), which are the executioners of apoptosis, ultimately leading to cell death.[10][11] Furthermore, some ferrocene derivatives have been shown to modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[10][12]

Crystal Structure

Conclusion

This compound is a fundamentally important organometallic compound with well-defined physicochemical and spectroscopic properties. Its utility extends from a reliable standard in electrochemical studies to a versatile building block for the synthesis of bioactive molecules. The ability of its ferrocene core to induce oxidative stress and trigger apoptotic pathways in cancer cells highlights its potential in the development of novel therapeutics. This guide provides a comprehensive foundation for researchers and professionals working with or exploring the applications of this compound.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. This compound(1273-86-5) 13C NMR [m.chemicalbook.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Ferrocene Derivatives Induce G0/G1 Cell Cycle Arrest and Apoptosis through the Mitochondrial Pathway in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CCDC 2376630: Experimental Crystal Structure Determination (Dataset) | OSTI.GOV [osti.gov]

- 14. CCDC 2376628: Experimental Crystal Structure Determination (Dataset) | DOE Data Explorer [osti.gov]

- 15. research.manchester.ac.uk [research.manchester.ac.uk]

- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

The Redox Potential of Ferrocenemethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of Ferrocenemethanol, a widely utilized organometallic compound in electrochemical studies. Valued for its reversible one-electron redox behavior, this compound serves as a critical internal standard for calibrating reference electrodes and comparing electrochemical data across different experimental setups. This document details its electrochemical properties, provides standardized experimental protocols for its characterization, and outlines the data analysis workflow.

Core Concepts: The Electrochemical Behavior of this compound

This compound undergoes a well-defined and reversible one-electron oxidation-reduction reaction. The central iron atom transitions between the +2 and +3 oxidation states, forming the ferrocenyl and ferroceniumyl species, respectively. This process is characterized by a formal redox potential (E⁰'), which is a key parameter in its application as an electrochemical standard. The measured potential is, however, highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and the reference electrode employed.

Quantitative Data: Redox Potential of this compound Under Various Conditions

The formal redox potential (E⁰') of this compound has been determined under a variety of experimental conditions. The following table summarizes key reported values, providing a comparative reference for researchers. The formal potential is typically calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials obtained from cyclic voltammetry.[1][2]

| Solvent | Supporting Electrolyte | Working Electrode | Reference Electrode | E⁰' (V) | Original Reported Potential (V) |

| Aqueous | 0.1 M NaCl | Gold | Ag wire | ~0.15 | Epa = 0.18, Epc = 0.12 |

| Aqueous | 0.1 M KNO₃ | Glassy Carbon | Ag/AgCl (1 M KCl) | Not specified in snippet | Not specified in snippet |

| Dichloromethane (DCM) | Tetrabutylammonium perchlorate (TBAP) | Not specified | P1 polymer | Not specified in snippet | Epa = 0.44, Epc = 0.36 (Calculated E¹/² = 0.40) |

| Dichloroethane (DCE) | Tetrabutylammonium perchlorate (TBAP) | Not specified | P1 polymer | Not specified in snippet | Epa = 0.44, Epc = 0.36 (Calculated E¹/² = 0.40) |

| Dimethylformamide (DMF) | Tetrabutylammonium perchlorate (TBAP) | Not specified | P1 polymer | Not specified in snippet | Epa = 0.43, Epc = 0.35 (Calculated E¹/² = 0.39) |

| Acetonitrile (CH₃CN) | Tetrabutylammonium perchlorate (TBAP) | Not specified | P1 polymer | Not specified in snippet | Epa = 0.39, Epc = 0.31 (Calculated E¹/² = 0.35) |

Note: The formal potential (E⁰') is approximated by (Epa + Epc)/2. The values in the "E⁰' (V)" column are calculated from the provided peak potentials where available.

Experimental Protocols: Determination of Redox Potential by Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to determine the redox potential of this compound.[3] A detailed protocol for this measurement is provided below.

Materials and Reagents

-

This compound: Analytical grade.

-

Solvent: HPLC or electrochemical grade (e.g., deionized water, acetonitrile, dichloromethane).

-

Supporting Electrolyte: High purity (e.g., KCl, KNO₃, TBAPF₆, TBAP). A typical concentration is 0.1 M.

-

Working Electrode: Glassy carbon, gold, or platinum electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

-

Counter (Auxiliary) Electrode: Platinum wire or graphite rod.

-

Voltammetric Cell

-

Potentiostat

Electrode Preparation

Proper preparation of the working electrode is crucial for obtaining reproducible results.

-

Polishing: Polish the working electrode surface with alumina slurry (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad.

-

Rinsing: Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Sonication: Sonicate the electrode in deionized water and/or the experimental solvent to remove any adhered polishing material.

-

Drying: Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

Solution Preparation

-

Prepare a stock solution of this compound (e.g., 1-5 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M).

-

Transfer an appropriate volume of the solution to the electrochemical cell.

-

Deoxygenation: Purge the solution with an inert gas (nitrogen or argon) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement. Maintain an inert atmosphere above the solution during the experiment.[4]

Cyclic Voltammetry Measurement

-

Assemble the three-electrode system in the electrochemical cell. Ensure the reference electrode tip is close to the working electrode surface.

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment:

-

Initial and Final Potentials: A potential window that brackets the expected redox potential of this compound (e.g., for aqueous solutions, a scan from -0.2 V to 0.6 V vs. Ag/AgCl is a reasonable starting point).

-

Scan Rate: A typical starting scan rate is 100 mV/s.

-

Number of Cycles: Typically 1-3 cycles are sufficient.

-

-

Run the experiment and record the cyclic voltammogram.

Data Analysis and Visualization

The analysis of the cyclic voltammogram provides the key electrochemical parameters. The workflow for this analysis and the underlying redox reaction are visualized below.

Logical Workflow for Determining the Redox Potential of this compound

Caption: A flowchart illustrating the key steps from preparation to data analysis for determining the redox potential of this compound.

Redox Reaction of this compound

Caption: The reversible one-electron redox reaction of this compound.

References

An In-depth Technical Guide to the Solubility of Ferrocenemethanol in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ferrocenemethanol, a widely utilized redox-active organometallic compound. Its unique electrochemical properties make it an invaluable tool in various scientific disciplines, including as a reference redox system in electrochemical studies, in the synthesis of anti-proliferative agents, and for biosensing applications.[1][2][3] Understanding its solubility is critical for its effective application in these fields.

This compound: A Profile

This compound, with the chemical formula C₁₁H₁₂FeO, is a derivative of ferrocene where a hydroxymethyl group is attached to one of the cyclopentadienyl rings. This modification significantly influences its solubility profile compared to the parent ferrocene molecule, which is notably insoluble in water.[4]

| Property | Value |

| CAS Number | 1273-86-5 |

| Molecular Weight | 216.06 g/mol |

| Appearance | Gold to yellow crystalline solid[5] |

| Melting Point | 79-81 °C |

Solubility of this compound

The solubility of this compound is a crucial factor for its application, particularly in electrochemical studies where it is often used in aqueous and mixed-solvent systems.

Aqueous Solubility

This compound is described as being "partly miscible" or soluble in water.[1][2][5] However, achieving concentrations above 1-2 mM in purely aqueous solutions can be challenging.[6] To enhance its dissolution in aqueous media, several techniques can be employed, such as sonication, gentle warming (to 50-60 °C), or the addition of a small percentage (1-2% v/v) of an organic co-solvent like methanol, ethanol, or dimethyl sulfoxide (DMSO).[6]

Organic Solvent Solubility

This compound exhibits good solubility in a range of organic solvents. It is explicitly stated to be soluble in methanol.[1][2] Furthermore, its solubility in dimethyl sulfoxide (DMSO)-water mixtures is noted across the entire composition range.[7][8][9] One study determined the partition coefficient of this compound between ethyl butyrate and water to be 40, indicating significantly higher solubility in the organic phase.

The following diagram provides a qualitative overview of this compound's solubility.

Caption: General solubility characteristics of this compound.

Quantitative Solubility Data Summary

While precise quantitative data is sparse in publicly available literature, the following table summarizes the known solubility information for this compound.

| Solvent | Solubility | Notes |

| Aqueous Solvents | ||

| Water | Partly miscible; in the range of 1-2 mM[6] | Solubility can be enhanced with co-solvents, sonication, or gentle heating[6] |

| Organic Solvents | ||

| Methanol | Soluble[1][2] | |

| Dimethyl Sulfoxide (DMSO) | Soluble[7][8][9] | Soluble over the whole composition range of DMSO-water mixtures[7][8][9] |

| Ethanol | Soluble (as a co-solvent)[6] | Used to aid dissolution in aqueous solutions[6] |

| Ethyl Butyrate | More soluble than in water | Partition coefficient of 40 |

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator capable of maintaining a constant temperature

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Syringes and filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a vial.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial and place it in a shaker at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to further separate the solid from the solution.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it to remove any remaining solid particles.

-

Dilute the filtrate with a known volume of the solvent.

-

Determine the concentration of this compound in the diluted filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax, or HPLC with a calibration curve).

-

Calculate the solubility of this compound in the solvent.

The following diagram outlines the workflow for this solubility determination protocol.

Caption: Experimental workflow for solubility determination.

Protocol for Cyclic Voltammetry of this compound

Cyclic voltammetry (CV) is a common electrochemical technique where this compound is used as a standard.

Materials:

-

Potentiostat

-

Three-electrode cell (working electrode, e.g., glassy carbon or platinum; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)

-

This compound solution (e.g., 1 mM in a suitable solvent with a supporting electrolyte, e.g., 0.1 M KCl in water)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

Procedure:

-

Electrode Preparation: Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the solvent, and dry.

-

Cell Assembly: Assemble the three-electrode cell with the prepared electrodes.

-

Solution Preparation: Prepare a solution of this compound at the desired concentration in the chosen solvent containing a supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement. Maintain an inert atmosphere above the solution during the experiment.

-

Cyclic Voltammetry Scan:

-

Set the parameters on the potentiostat: initial potential, final potential, vertex potentials, and scan rate.

-

Initiate the scan. The potential is swept linearly from the initial potential to a vertex potential, then reversed and swept back.

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

-

Data Analysis: Analyze the voltammogram to determine key parameters such as peak potentials and peak currents.

The following diagram illustrates the workflow for a cyclic voltammetry experiment.

Caption: Experimental workflow for cyclic voltammetry.

Conclusion

This compound's solubility profile, characterized by partial aqueous miscibility and good solubility in many organic solvents, underpins its widespread use in electrochemistry and other scientific fields. While quantitative solubility data remains somewhat limited, the established methods for enhancing its dissolution in aqueous media provide practical solutions for its application. The detailed experimental protocols provided in this guide offer a foundation for both the determination of its solubility in various solvent systems and its effective use in electrochemical measurements. This knowledge is essential for researchers and professionals who rely on the unique properties of this compound for their work.

References

- 1. This compound CAS#: 1273-86-5 [m.chemicalbook.com]

- 2. This compound | 1273-86-5 [chemicalbook.com]

- 3. alkalisci.com [alkalisci.com]

- 4. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00424K [pubs.rsc.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sites.usm.edu [sites.usm.edu]

- 9. bard.cm.utexas.edu [bard.cm.utexas.edu]

Spectroscopic Analysis of Ferrocenemethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of ferrocenemethanol, a key organometallic compound with applications in various scientific fields, including drug development. This document details the principles and practical aspects of its characterization using Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Introduction to this compound and its Spectroscopic Properties

This compound [(C₅H₅)Fe(C₅H₄CH₂OH)] is a derivative of ferrocene, characterized by a hydroxylmethyl group attached to one of the cyclopentadienyl (Cp) rings. This substitution breaks the symmetry of the parent ferrocene molecule, leading to more complex and informative spectra. Spectroscopic analysis is crucial for confirming the structure, purity, and electronic properties of this compound, which are vital for its application in synthesis and biological studies.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound provides insights into the electronic transitions within the molecule, particularly the d-d transitions of the iron center. The spectrum is characterized by a prominent absorption band in the visible region, which is responsible for its orange color.

Data Presentation

| Parameter | Value | Reference |

| λmax | ~440 nm | Inferred from ferrocene spectrum |

| Description | This absorption is attributed to the spin-allowed d-d transitions of the iron atom in the ferrocene core. | |

| λmax (oxidized form) | ~260 nm | [1] |

| Description | Upon oxidation to the ferrocenium ion (this compound⁺), a significant blue shift is observed. | [1] |

Experimental Protocol

A general procedure for obtaining the UV-Vis spectrum of this compound is as follows:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent, such as ethanol or cyclohexane. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference and record a baseline spectrum.

-

Sample Measurement: Rinse and fill a quartz cuvette with the this compound solution.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm. The resulting spectrum will show the absorbance as a function of wavelength. The λmax is the wavelength at which the maximum absorbance is observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | s | 5H | Protons on the unsubstituted cyclopentadienyl (Cp) ring (C₅H₅) |

| ~4.18 | t | 2H | Protons on the substituted Cp ring (C₅H₄) |

| ~4.12 | t | 2H | Protons on the substituted Cp ring (C₅H₄) |

| ~4.55 | s | 2H | Methylene protons (-CH₂-) |

| ~1.80 | br s | 1H | Hydroxyl proton (-OH) |

¹³C NMR Spectroscopy Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~85.0 | Quaternary carbon on the substituted Cp ring (C-ipso) |

| ~68.5 | Carbons on the unsubstituted Cp ring (C₅H₅) |

| ~68.0 | Carbons on the substituted Cp ring (C₅H₄) |

| ~67.5 | Carbons on the substituted Cp ring (C₅H₄) |

| ~61.0 | Methylene carbon (-CH₂-) |

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

-

Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Data Presentation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch of the hydroxyl group |

| ~3100 | Medium | C-H stretch of the Cp rings |

| ~2920 | Medium | Asymmetric C-H stretch of the methylene group |

| ~2850 | Medium | Symmetric C-H stretch of the methylene group |

| ~1410 | Medium | C-C stretch within the Cp rings |

| ~1100 | Strong | C-H in-plane bending of the Cp rings |

| ~1000 | Strong | C-O stretch of the primary alcohol |

| ~820 | Strong | C-H out-of-plane bending of the Cp rings |

Experimental Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Measurement: Record a background spectrum of the empty sample compartment.

-

Sample Measurement: Place the KBr pellet in a sample holder in the IR beam path.

-

Data Acquisition: Acquire the IR spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum will show the transmittance or absorbance as a function of wavenumber.

Visualizations

Spectroscopic Analysis Workflow

Caption: General workflow for the spectroscopic analysis of this compound.

Structural Features and Spectroscopic Correlation

Caption: Correlation of this compound's structural features with spectroscopic techniques.

References

Ferrocenemethanol: A Technical Guide to its Discovery, Synthesis, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrocenemethanol [(C₅H₅)Fe(C₅H₄CH₂OH)], an organometallic compound featuring a ferrocene core with a hydroxymethyl substituent, has carved a significant niche as a versatile research chemical since its discovery. This technical guide provides an in-depth exploration of the history, synthesis, and key applications of this compound. It details the original synthesis as reported by Lindsay and Hauser in 1957 and presents contemporary experimental protocols for its preparation and use. The document summarizes key quantitative data, outlines its crucial role as a redox mediator in electrochemistry, and explores its utility in the synthesis of bioconjugates for applications such as biosensing. Detailed experimental workflows and the principles of its application are illustrated through diagrams to provide a comprehensive resource for researchers.

Discovery and History

The journey of this compound begins with the groundbreaking discovery of its parent compound, ferrocene, in the early 1950s. This novel "sandwich" compound, with an iron atom situated between two cyclopentadienyl rings, opened up a new era in organometallic chemistry. The unique stability and reactivity of the ferrocene scaffold spurred immediate interest in the synthesis of its derivatives.

The first synthesis of hydroxymethylferrocene, now commonly known as this compound, was reported in 1957 by J. K. Lindsay and C. R. Hauser from the Department of Chemistry at Duke University.[1] Their work, supported by the Office of Ordnance Research of the U.S. Army, detailed a synthetic route starting from the aminomethylation of ferrocene.[1] This seminal paper, published in The Journal of Organic Chemistry, laid the groundwork for the production of this valuable research tool.[1]

The initial synthesis involved the reaction of ferrocene with formaldehyde and dimethylamine in glacial acetic acid to produce N,N-dimethylaminomethylferrocene.[1] This tertiary amine was then converted to its methiodide salt, which upon treatment with sodium hydroxide, yielded hydroxymethylferrocene.[1][2] The alcohol was characterized by its melting point and the formation of a phenylurethane derivative.[1]

Since its initial synthesis, this compound has become a commercially available and widely used research chemical. Its primary applications stem from its well-behaved and reversible one-electron redox properties, making it an ideal internal standard in electrochemical studies. Furthermore, the hydroxyl group provides a convenient handle for further functionalization, leading to its use in the synthesis of more complex molecules, including bioconjugates with potential applications in medicinal chemistry and biosensing.

Physicochemical and Spectroscopic Data

This section summarizes the key quantitative data for this compound as reported in the original publication and supplemented with modern spectroscopic data.

| Property | Value | Reference |

| Melting Point | 81-82 °C (pure) | [2] |

| 76-78 °C (recrystallized) | [2] | |

| Yield (from methiodide) | up to 90% | [2] |

| Phenylurethane M.P. | 115-116 °C | [1] |

| Molecular Formula | C₁₁H₁₂FeO | |

| Molecular Weight | 216.06 g/mol | |

| Appearance | Orange to golden-yellow needles | [2] |

| Solubility | Soluble in ether, hexane, methanol. | [2] |

| ¹H NMR (CDCl₃, ppm) | δ 4.21 (s, 5H, C₅H₅), 4.18 (t, 2H, C₅H₄), 4.11 (t, 2H, C₅H₄), 4.10 (s, 2H, CH₂), 1.75 (s, 1H, OH) | Note: Modern spectroscopic data. Not available in the original 1957 publication. |

| ¹³C NMR (CDCl₃, ppm) | δ 84.9 (C-ipso), 68.5 (C₅H₅), 68.2 (CH), 67.8 (CH), 60.5 (CH₂) | Note: Modern spectroscopic data. Not available in the original 1957 publication. |

| IR (KBr, cm⁻¹) | ν 3250 (O-H), 3100, 2920 (C-H), 1105, 1000, 815 (ferrocene C-H bending) | Note: Modern spectroscopic data. Not available in the original 1957 publication. |

Experimental Protocols

Synthesis of this compound via the Lindsay and Hauser Method

This protocol is based on the procedure published in Organic Syntheses, which is a refined version of the original Lindsay and Hauser method.[2]

Workflow Diagram:

Caption: Synthesis workflow for this compound.

Materials:

-

Ferrocene

-

bis(dimethylamino)methane

-

Phosphoric acid

-

Acetic acid

-

Methyl iodide

-

Methanol

-

Sodium hydroxide

-

Diethyl ether

-

Hexane

-

Sodium sulfate

-

Nitrogen gas supply

Procedure:

-

Synthesis of N,N-dimethylaminomethylferrocene: In a three-necked flask equipped with a condenser, nitrogen inlet, and mechanical stirrer, a solution of bis(dimethylamino)methane and phosphoric acid in acetic acid is prepared. Ferrocene is added, and the suspension is heated on a steam bath under a nitrogen atmosphere for 5 hours. After cooling, the reaction mixture is diluted with water, and unreacted ferrocene is removed by extraction with diethyl ether. The aqueous solution is then made alkaline with sodium hydroxide, and the resulting tertiary amine is extracted with diethyl ether. The combined organic extracts are washed, dried over sodium sulfate, and the solvent is removed to yield crude N,N-dimethylaminomethylferrocene as a dark-red liquid.

-

Formation of N,N-dimethylaminomethylferrocene methiodide: The crude amine is dissolved in methanol, and methyl iodide is added. The solution is heated briefly on a steam bath, cooled, and diethyl ether is added to precipitate the methiodide salt. The solid is collected by filtration, washed with ether, and dried.

-

Synthesis of this compound: A solution of sodium hydroxide in water is prepared in a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer. N,N-dimethylaminomethylferrocene methiodide is added, and the suspension is heated to reflux with stirring for approximately 3.5 hours, during which trimethylamine gas evolves. The mixture is cooled, and the product is extracted with diethyl ether. The combined ether extracts are washed with water, dried over sodium sulfate, and the solvent is evaporated. The resulting orange solid is recrystallized from hexane to yield golden needles of this compound.[2]

Use of this compound as an Internal Redox Standard in Cyclic Voltammetry

Principle: this compound exhibits a well-defined, reversible one-electron oxidation-reduction couple (Fc/Fc⁺). This property allows it to be used as an internal standard to calibrate the potential axis in electrochemical measurements, especially in non-aqueous solvents where reference electrode potentials can be unstable.

Materials:

-

Working electrode (e.g., glassy carbon, platinum, or gold)

-

Reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode)

-

Counter electrode (e.g., platinum wire)

-

Electrochemical cell

-

Potentiostat

-

Analyte of interest

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Solvent (e.g., acetonitrile, dichloromethane)

-

This compound

Procedure:

-

Preparation of the Electrolyte Solution: Prepare a solution of the supporting electrolyte in the chosen solvent at a typical concentration of 0.1 M.

-

Preparation of the Analyte Solution: Dissolve the analyte of interest in the electrolyte solution to the desired concentration (e.g., 1 mM).

-

Electrochemical Measurement of the Analyte: Assemble the three-electrode cell with the analyte solution. Record the cyclic voltammogram (CV) of the analyte over a potential range that encompasses its redox features.

-

Addition of Internal Standard: Add a small amount of a concentrated solution of this compound to the analyte solution to achieve a final concentration similar to that of the analyte (e.g., 1 mM).

-

Electrochemical Measurement with Internal Standard: Record the CV of the solution containing both the analyte and this compound. The voltammogram will show the redox waves for both the analyte and the this compound.

-

Data Analysis: Determine the formal potential (E¹ᐟ²) of the this compound redox couple, which is the average of the anodic and cathodic peak potentials (E¹ᐟ² = (Epa + Epc)/2). The potentials of the analyte's redox features can then be reported relative to the E¹ᐟ² of the this compound/ferrocenium couple.

Applications in Research and Development

Electrochemistry

The primary application of this compound in research is as a redox mediator and internal standard in electrochemical studies. Its advantages include:

-

Reversible Electrochemistry: The ferrocene/ferrocenium couple undergoes a clean, reversible one-electron transfer, providing a reliable reference point.

-

Well-Defined Redox Potential: Its formal potential is well-documented in various solvent-electrolyte systems.

-

Fast Electron Transfer Kinetics: It exhibits rapid electron transfer at most electrode surfaces.

Biosensing

This compound serves as a precursor for the synthesis of ferrocene-containing bioconjugates used in biosensors. The hydroxyl group allows for its covalent attachment to biomolecules such as carbohydrates, peptides, and enzymes. These ferrocene-tagged biomolecules can then be used in electrochemical biosensors where the ferrocene moiety acts as a redox reporter.

Example: Glucose Biosensor

In a common design for a glucose biosensor, glucose oxidase (GOx) and a ferrocene derivative (acting as a mediator) are immobilized on an electrode surface. The enzymatic reaction of glucose with GOx produces electrons, which are shuttled from the enzyme's active site to the electrode surface by the ferrocene mediator. The resulting current is proportional to the glucose concentration.

Caption: Principle of a this compound-mediated glucose biosensor.

Synthesis of Bioactive Compounds

The ferrocene moiety is known to impart interesting biological properties to organic molecules, including anticancer and antimicrobial activities. This compound is a valuable starting material for the synthesis of such ferrocene-containing drug candidates. The hydroxyl group can be converted into other functional groups, allowing for its incorporation into a wide range of molecular scaffolds.

Conclusion

Since its first synthesis by Lindsay and Hauser in 1957, this compound has become an indispensable tool in chemical research. Its straightforward synthesis, coupled with its robust electrochemical properties, has cemented its role as a standard in electrochemistry. Furthermore, its utility as a synthetic building block continues to be exploited in the development of novel materials and bioactive compounds, particularly in the field of biosensing and medicinal chemistry. This guide provides a comprehensive overview of this important research chemical, from its historical discovery to its modern-day applications, offering valuable insights for researchers and professionals in the chemical and life sciences.

References

Ferrocenemethanol Derivatives: A Technical Guide to Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocenemethanol and its derivatives represent a versatile class of organometallic compounds that have garnered significant interest across diverse scientific disciplines. The unique "sandwich" structure of the ferrocene moiety, consisting of an iron atom situated between two cyclopentadienyl rings, imparts remarkable stability, favorable redox properties, and a three-dimensional architecture that can be readily functionalized.[1][2] These characteristics make this compound a valuable precursor for the synthesis of a wide array of derivatives with tailored electronic, steric, and biological properties. This technical guide provides an in-depth overview of the synthesis, potential applications, and key experimental protocols related to this compound derivatives, with a focus on their utility in medicine, catalysis, and materials science.

The derivatization of this compound allows for the introduction of various functional groups, leading to compounds with applications as anticancer agents, redox mediators in biosensors, and ligands in asymmetric catalysis.[1][2][3] In the realm of medicinal chemistry, ferrocene-containing compounds have shown promise as antineoplastic agents, with their mechanism of action often linked to the generation of reactive oxygen species (ROS) and the induction of apoptosis.[4][5][6][7][8] As electrochemical probes, their reversible one-electron oxidation-reduction of the iron center is a key feature in the development of sensitive and stable biosensors.[9][10][11][12] Furthermore, the rigid scaffold of ferrocene has been exploited in the design of chiral ligands for a variety of transition-metal-catalyzed reactions.[3]

This guide aims to serve as a comprehensive resource, summarizing key quantitative data, detailing essential experimental methodologies, and providing visual representations of important pathways and workflows to facilitate further research and development in this exciting field.

Synthesis of this compound Derivatives

The synthetic versatility of this compound allows for the creation of a diverse library of derivatives. Common synthetic strategies include modifications of the hydroxyl group, electrophilic substitution on the cyclopentadienyl rings, and transition-metal-catalyzed cross-coupling reactions.

General Synthetic Workflow

A general workflow for the synthesis and characterization of a new this compound derivative is outlined below.

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Key Synthetic Protocols

1. Synthesis of 1-Azidothis compound:

This protocol describes the conversion of this compound to an azido derivative, a versatile intermediate for click chemistry.[13]

-

Reagents: this compound, sodium azide, glacial acetic acid, dichloromethane, saturated sodium bicarbonate solution, water, magnesium sulfate.

-

Procedure:

-

Combine this compound (1 equivalent) and sodium azide (approx. 6 equivalents) in glacial acetic acid.

-

Heat the reaction mixture to 50°C under a nitrogen atmosphere for 3 hours.

-

Cool the reaction to room temperature and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

-

Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the product.

-

2. Synthesis of Ferrocenyl Chalcones:

This protocol outlines the Claisen-Schmidt condensation for the synthesis of ferrocenyl chalcones.[1][14][15]

-

Reagents: Acetylferrocene, appropriate aromatic aldehyde, sodium hydroxide or other base, ethanol or solvent-free conditions.

-

Procedure:

-

Dissolve acetylferrocene (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

-

Add an aqueous solution of a base (e.g., sodium hydroxide) dropwise to the stirred mixture.

-

Continue stirring at room temperature for the specified time (can range from 1 to 40 hours), monitoring the reaction by TLC.[1]

-

Neutralize the reaction mixture with dilute acid (e.g., 2 M HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry. If no precipitate forms, extract the product with a suitable organic solvent.

-

3. Synthesis of Ferrocene-Carbohydrate Conjugates:

This protocol describes the synthesis of ferrocene-carbohydrate conjugates via reaction of this compound with thioglycosides.[16][17]

-

Reagents: this compound, thioglycoside, trifluoroacetic acid (TFA), dichloromethane.

-

Procedure:

-

Dissolve this compound and the thioglycoside in dichloromethane.

-

Add a catalytic amount of trifluoroacetic acid to the solution.

-

Stir the reaction at room temperature for approximately 2 hours.

-

Purify the resulting conjugate by column chromatography.

-

Potential Applications

Anticancer Agents

A significant area of research has focused on the development of this compound derivatives as anticancer agents.[5][18] Their mechanism of action is often attributed to their ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells.[4][6][8]

Proposed Mechanism of Anticancer Activity:

Caption: Proposed mechanism of anticancer action for ferrocene derivatives.

Quantitative Data: In Vitro Cytotoxicity of this compound Derivatives

| Derivative Type | Cell Line | IC50 (µM) | Reference |

| Ferrocenyl Alcohols | HeLa | >100 (this compound) | [5] |

| HeLa | 35.0 (2-Ferrocenylethanol) | [5] | |

| HeLa | 17 (3-Ferrocenylpropanol) | [5] | |

| HeLa | 5.72 (4-Ferrocenylbutanol) | [5] | |

| Isatin-Ferrocene Conjugates | T. vaginalis | 2-13 | [19] |

| Heterocyclic Ferrocenyl Chalcones | MDA-MB-231 | 6.59 - 12.51 | [15] |

| 4T1 | 13.23 - 213.7 | [15] |

Biosensors

This compound and its derivatives are excellent redox mediators in electrochemical biosensors due to their stable and reversible redox behavior.[9][10] They facilitate electron transfer between the active site of an enzyme and the electrode surface. A prime example is their use in glucose biosensors.

Experimental Workflow for a Ferrocene-Mediated Glucose Biosensor:

Caption: Workflow for a ferrocene-mediated glucose biosensor.

Electrochemical Data for this compound

| Parameter | Value | Conditions | Reference |

| Oxidation Peak Potential | 0.25 V | vs. Ag wire, at a tetradecanethiol monolayer on gold | [20] |

| Reduction Peak Potential | 0.05 V | vs. Ag wire, at a tetradecanethiol monolayer on gold | [20] |

| Half-wave Potential (E1/2) | Varies with derivative | Aqueous solution, glassy carbon electrode | [16] |

Catalysis

Chiral ferrocene derivatives are widely used as ligands in asymmetric catalysis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[21][22][23] The rigid ferrocene backbone and the potential for planar chirality contribute to high enantioselectivities.

Logical Relationship in Catalyst Selection for Suzuki-Miyaura Coupling:

Caption: Logical workflow for selecting a ferrocene-based ligand for Suzuki-Miyaura coupling.

Key Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[24][25][26]

-

Materials: 96-well plates, cancer cell lines, cell culture medium, this compound derivative solutions, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Cyclic Voltammetry

Cyclic voltammetry (CV) is used to study the electrochemical properties of this compound derivatives.[18][20][27][28][29][30]

-

Apparatus: Potentiostat, three-electrode cell (working electrode, reference electrode, counter electrode).

-

Procedure:

-

Prepare a solution of the this compound derivative in a suitable solvent containing a supporting electrolyte.

-

Assemble the three-electrode cell with the solution.

-

Apply a potential sweep, scanning from an initial potential to a final potential and then back.

-

Record the resulting current as a function of the applied potential to obtain a cyclic voltammogram.

-

From the voltammogram, determine key parameters such as peak potentials and peak currents, which provide information about the redox process.

-

Conclusion

This compound and its derivatives are a class of compounds with significant potential in a range of scientific and industrial applications. Their straightforward synthesis, coupled with their unique electronic and structural properties, makes them attractive candidates for the development of new anticancer drugs, biosensors, and catalysts. The ability to tune their properties through targeted derivatization will continue to drive innovation in these fields. This guide provides a foundational understanding of the synthesis, applications, and key experimental protocols for these versatile molecules, intended to support and inspire further research and development.

References

- 1. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. KR101853566B1 - Method of synthesis of ferrocene derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Ferrocenes as Potential Anticancer Drugs: Determination of the Mechanism of Action [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Ferrocene Derivatives Induce Apoptosis through Mitochondria-Dependent and Cell Cycle Arrest via PI3K/Akt/mTOR Signaling Pathway in T Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. An integrated dual-signal self-powered flexible sensor based on ferrocene-mediated biofuel cell for glucose detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Next step in 2nd generation glucose biosensors: Ferrocene-loaded electrospun nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Progress towards in vivo glucose sensing with a ferrocene-mediated amperometric enzyme electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of Novel Heterocyclic Ferrocenyl Chalcones and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Convenient methods for the synthesis of ferrocene-carbohydrate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 21. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. merckmillipore.com [merckmillipore.com]

- 26. texaschildrens.org [texaschildrens.org]

- 27. mmrc.caltech.edu [mmrc.caltech.edu]

- 28. On the diffusion of this compound in room-temperature ionic liquids: an electrochemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 29. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 30. researchgate.net [researchgate.net]

A Theoretical Exploration of Ferrocenemethanol's Electronic Structure: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Electronic Structure of Ferrocene Derivatives

Ferrocene, with its sandwich structure of an iron atom between two cyclopentadienyl (Cp) rings, exhibits a fascinating electronic configuration that is the foundation of its rich chemistry.[1] The introduction of functional groups, such as the hydroxymethyl group in ferrocenemethanol, can modulate these electronic properties, influencing the molecule's redox potential, reactivity, and potential for biological interactions. Theoretical calculations provide a powerful tool to probe these properties at the molecular level, offering insights that complement experimental data.

Theoretical Methodologies: A Closer Look

The primary computational tools for investigating the electronic structure of organometallic compounds like this compound are Density Functional Theory (DFT) and its extension for excited states, Time-Dependent Density Functional Theory (TD-DFT).[2][3]

Density Functional Theory (DFT) for Ground-State Properties

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of the system can be determined from its electron density. In practice, this involves the use of exchange-correlation functionals, which approximate the complex interactions between electrons.

Commonly Used Functionals and Basis Sets:

-

Functionals: Hybrid functionals like B3LYP are frequently employed for ferrocene derivatives as they provide a good balance between accuracy and computational cost.[4]

-

Basis Sets: Pople-style basis sets, such as 6-31G(d), or more extensive basis sets like the def2-TZVP, are commonly used to describe the atomic orbitals.[4]

The selection of the functional and basis set is a critical step that influences the accuracy of the calculated properties.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is an extension of DFT that allows for the calculation of electronic excitation energies and the simulation of UV-Vis spectra.[5] This is crucial for understanding the photophysical properties of this compound and its derivatives. The choice of functional and basis set also plays a significant role in the accuracy of TD-DFT calculations.

Data Presentation: Calculated Electronic Structure Parameters

While specific, comprehensive tables of calculated data for this compound are not available in the peer-reviewed literature, the following tables provide illustrative examples of the types of data that are typically generated from DFT and TD-DFT calculations on ferrocene derivatives. These values are representative and should not be taken as definitive for this compound.

Geometric Parameters

DFT calculations are first used to optimize the molecular geometry, providing key bond lengths and angles.

| Parameter | Representative Value |

| Bond Lengths (Å) | |

| Fe-C(Cp) | 2.05 |

| C-C (in Cp ring) | 1.43 |

| C-C (substituent) | 1.51 |

| C-O | 1.43 |

| O-H | 0.96 |

| **Bond Angles (°) ** | |

| C-Fe-C (inter-ring) | 180 |

| C-C-C (in Cp ring) | 108 |

| Fe-C-C (substituent) | 126 |

| C-C-O | 109.5 |

Table 1: Illustrative DFT-calculated geometric parameters for a ferrocene derivative. These values are typical and serve as an example of the data obtained from geometry optimization.

Frontier Molecular Orbitals (FMOs)

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical reactivity and kinetic stability.

| Parameter | Representative Value (eV) |

| HOMO Energy | -5.10 |

| LUMO Energy | -0.20 |

| HOMO-LUMO Gap | 4.90 |

Table 2: Illustrative HOMO and LUMO energies and the resulting energy gap for a ferrocene derivative as calculated by DFT. A smaller gap generally suggests higher reactivity.

Electronic Transitions

TD-DFT calculations provide information on the energies of electronic transitions and their corresponding oscillator strengths, which are related to the intensity of absorption bands in a UV-Vis spectrum.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 2.70 | 459 | 0.015 |

| S0 → S2 | 3.15 | 394 | 0.008 |

| S0 → S3 | 3.50 | 354 | 0.021 |

Table 3: Illustrative TD-DFT calculated electronic transitions for a ferrocene derivative. These transitions often involve metal-to-ligand charge transfer (MLCT) in ferrocene compounds.

Experimental Protocols: A Computational Workflow

The theoretical calculation of this compound's electronic structure follows a standardized workflow.

Geometry Optimization

-

Input Structure: A starting 3D structure of this compound is generated.

-

DFT Calculation: A geometry optimization is performed using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This calculation finds the lowest energy conformation of the molecule.

-

Frequency Analysis: A frequency calculation is typically performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

Electronic Property Calculation

-

Ground State Properties: Using the optimized geometry, a single-point DFT calculation is performed to obtain ground-state electronic properties, including the energies and compositions of the molecular orbitals (e.g., HOMO and LUMO).

-

Excited State Properties: A TD-DFT calculation is then carried out on the optimized geometry to determine the energies and characteristics of the electronic excited states.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the computational workflow and key conceptual relationships in the theoretical study of this compound's electronic structure.

Conclusion

Theoretical calculations using DFT and TD-DFT are indispensable for a deep understanding of the electronic structure of this compound. While a definitive, published dataset of its calculated properties is currently elusive, the methodologies and illustrative data presented in this guide provide a solid framework for researchers. These computational approaches enable the prediction of geometric and electronic parameters that are crucial for elucidating structure-activity relationships, ultimately guiding the development of novel ferrocene-based compounds for a range of applications, from catalysis to medicine. Further dedicated computational studies on this compound are warranted to provide the specific data needed for more precise modeling and design efforts.

References

Methodological & Application

Application Notes and Protocols: Ferrocenemethanol as an Internal Standard in Cyclic Voltammetry

Audience: Researchers, scientists, and drug development professionals.

Introduction

In cyclic voltammetry (CV), particularly in non-aqueous solvents, the potential of standard reference electrodes can be unstable or unreliable.[1][2] To ensure accuracy and comparability of electrochemical data, an internal standard or internal reference redox system (IRRS) is often employed.[3] Ferrocene and its derivatives are widely used for this purpose due to their well-behaved electrochemical properties.[1][4][5]

Ferrocenemethanol (FcMeOH), a derivative of ferrocene, is an excellent internal standard notable for its solubility in both aqueous and various organic solvents, a significant advantage over the water-insoluble ferrocene.[6] It undergoes a stable and reversible one-electron oxidation to the ferrocenium state (FcMeOH+), providing a reliable redox couple (FcMeOH/FcMeOH+) that can be used to calibrate the potential axis in an electrochemical experiment.[6][7] By referencing the measured potentials of an analyte to the formal potential (E°') of the FcMeOH/FcMeOH+ couple, researchers can account for potential drift from pseudo-reference electrodes and compare results across different experimental setups and laboratories.[1][3]

Core Principles

The primary function of this compound as an internal standard is to provide a stable and known electrochemical reference point within the experimental solution. The key characteristics that make it suitable for this role are:

-

Reversible Redox Behavior: The FcMeOH/FcMeOH+ couple exhibits a chemically and electrochemically reversible one-electron transfer, resulting in a classic "duck-shaped" cyclic voltammogram.[1]

-

Stable Potential: The formal potential of the FcMeOH/FcMeOH+ couple is stable under a wide range of conditions, although it can be influenced by the solvent and supporting electrolyte.[6][8]

-

Inertness: this compound is chemically stable and does not typically interact or react with the analyte of interest or the solvent system.[3][9]

-

Distinct Potential Window: Its redox event occurs at a potential that, in many cases, does not overlap with the electrochemical signals of the analyte being studied.[3][9]

By adding this compound to the analyte solution, its voltammogram is recorded simultaneously with the analyte's. The half-wave potential (E1/2) of this compound, calculated as the average of its anodic (Epa) and cathodic (Epc) peak potentials, serves as the reference point.[10] All analyte potentials are then reported relative to this internal standard (e.g., "V vs. FcMeOH/FcMeOH+").[1]

Data Presentation: Electrochemical Parameters of this compound

The formal potential of this compound can vary with the solvent and supporting electrolyte used. The following table summarizes typical electrochemical parameters observed in different media.

| Solvent | Supporting Electrolyte | Reference Electrode | E1/2 or E°' (V) | Peak Separation (ΔEp, mV) | Citation(s) |

| 0.3 M KNO3 (aqueous) | 0.3 M KNO3 | Ag/AgCl (1 M KCl) | ~ +0.17 to +0.18 | ~ 70 | [6] |

| Dichloromethane (DCM) | Tetrabutylammonium perchlorate (TBAP) | P1 Polymer RE | +0.22 | 87 | [11] |

| Dichloroethane (DCE) | Tetrabutylammonium perchlorate (TBAP) | P1 Polymer RE | +0.22 | 99 | [11] |

| Dimethylformamide (DMF) | Tetrabutylammonium perchlorate (TBAP) | P1 Polymer RE | +0.23 | 102 | [11] |

| Acetonitrile (CH3CN) | Tetrabutylammonium perchlorate (TBAP) | P1 Polymer RE | +0.17 | 84 | [11] |

| PBS (aqueous buffer) | Phosphate-Buffered Saline | P1 Polymer RE | +0.07 | 78 | [11] |

| PBS/Acetonitrile | Phosphate-Buffered Saline | P1 Polymer RE | +0.13 | 76 | [11] |

Note: E1/2 and ΔEp values can vary based on experimental conditions such as electrode material, scan rate, and temperature.

Experimental Protocols

Protocol 1: Potential Referencing in Cyclic Voltammetry

This protocol describes the most common application of this compound as an internal standard to calibrate the potential axis.

A. Materials and Equipment

-

Three-electrode electrochemical cell

-

Potentiostat

-

Working Electrode (e.g., Glassy Carbon, Platinum, Gold)[6][7]

-

Counter Electrode (e.g., Platinum wire)[6]

-

Reference Electrode (e.g., Ag/AgCl, or a silver wire pseudo-reference electrode)[6][9]

-

Analyte of interest

-

This compound (FcMeOH)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane) or aqueous buffer[6]

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) for organic solvents, 0.1 M KCl for aqueous solutions)[12][13]

-

Inert gas (Nitrogen or Argon) for deoxygenation[14]

B. Procedure

-

Solution Preparation: Prepare a solution of the analyte at the desired concentration in the chosen solvent containing the supporting electrolyte.

-

Deoxygenation: Transfer the solution to the electrochemical cell. Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes. Maintain a gentle flow of the inert gas over the solution surface during the experiment.[14]

-

Electrode Preparation: Polish the working electrode surface according to standard procedures (e.g., with alumina slurry), rinse thoroughly, and dry before immersion in the cell.[14]

-

Analyte CV: Assemble the three-electrode cell and record the cyclic voltammogram of the analyte solution. This provides the initial electrochemical profile of the compound of interest against the chosen reference electrode.

-

Addition of Internal Standard: Add a small amount of a concentrated stock solution of this compound to the cell to achieve a final concentration typically in the range of 0.5-1 mM.[12] Briefly bubble with inert gas to ensure mixing.

-

Combined CV: Record the cyclic voltammogram of the solution now containing both the analyte and this compound. Ensure the potential window is wide enough to capture the redox events for both species.

-

Data Analysis:

-

Identify the anodic (Epa) and cathodic (Epc) peak potentials for the this compound redox couple.

-

Calculate the formal potential of the internal standard: E°'(FcMeOH) = (Epa + Epc) / 2.[10]

-

Identify the peak potentials for the analyte.

-

Correct the analyte's potentials by subtracting the measured formal potential of this compound from the analyte's potential versus the reference electrode. The final reported potential will be E (vs. FcMeOH/FcMeOH+).

-

Protocol 2: Quantitative Analysis using this compound as an Internal Standard

While less common for CV, an internal standard can be used for quantitative analysis, a method that compensates for variations in sample volume or instrument response.[15][16]

A. Materials and Equipment

-

Same as Protocol 1.

B. Procedure

-

Prepare Standard Solutions: Create a series of standard solutions, each containing a known concentration of the analyte. To every standard, add a constant, known concentration of this compound.[17]

-

Record Voltammograms: Perform cyclic voltammetry on each standard solution under identical experimental conditions.

-

Measure Peak Currents: For each voltammogram, determine the peak current (ip) for the analyte and the peak current for this compound.[10]

-

Construct Calibration Curve: Plot the ratio of the peak currents (ip,analyte / ip,FcMeOH) on the y-axis against the known concentration of the analyte on the x-axis. This should yield a linear calibration curve.[15][17]

-

Analyze Unknown Sample: Prepare the unknown sample by adding the same constant concentration of this compound as used in the standards.

-

Determine Unknown Concentration: Record the voltammogram of the unknown sample, measure the peak current ratio, and use the calibration curve to determine the concentration of the analyte.[15]

Mandatory Visualizations

Caption: Experimental workflow for potential calibration using this compound.

Caption: Logical relationship for correcting potential data with an internal standard.

Caption: Workflow for quantitative analysis using an internal standard calibration curve.

References

- 1. Referencing Electrochemical Data to an Internal Standard | Pine Research Instrumentation [pineresearch.com]

- 2. Ferrocene as an internal standard for electrochemical measurements [authors.library.caltech.edu]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. ossila.com [ossila.com]

- 5. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Potential application of metallacarboranes as an internal reference: an electrochemical comparative study to ferrocene - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00424K [pubs.rsc.org]

- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. BASi® | Cyclic Voltammetry - Data Analysis [basinc.com]

- 11. researchgate.net [researchgate.net]

- 12. mmrc.caltech.edu [mmrc.caltech.edu]

- 13. researchgate.net [researchgate.net]

- 14. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Analytical chemistry - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Ferrocenemethanol as a Redox Mediator for Enzyme Biosensors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme-based biosensors are highly specific and sensitive analytical devices that utilize the catalytic activity of enzymes for the detection of various analytes. A key challenge in the development of amperometric enzyme biosensors is achieving efficient electron transfer between the enzyme's active site and the electrode surface. Redox mediators are often employed to facilitate this process. Ferrocene and its derivatives, particularly ferrocenemethanol, have emerged as highly effective redox mediators due to their rapid and reversible redox kinetics, tunable redox potential, and stability in both oxidized and reduced forms.

This document provides detailed application notes and protocols for the use of this compound as a redox mediator in enzyme biosensors, with a primary focus on glucose biosensors employing glucose oxidase (GOx). These guidelines are intended for researchers, scientists, and drug development professionals working on the development and application of enzyme-based biosensors.

Principle of Operation

In a this compound-mediated glucose biosensor, the detection of glucose is based on a "ping-pong" mechanism involving the enzyme glucose oxidase (GOx) and the this compound (FcMeOH) mediator.

The process can be summarized in the following steps:

-

Enzymatic Oxidation of Glucose: Glucose oxidase (GOx) catalyzes the oxidation of glucose to gluconolactone, and in the process, the flavin adenine dinucleotide (FAD) cofactor within the enzyme is reduced to FADH2.

-

Mediator Regeneration of the Enzyme: The reduced enzyme (GOx-FADH2) is then oxidized back to its active state (GOx-FAD) by the ferrocenium ion (FcMeOH+), the oxidized form of the mediator. This compound (FcMeOH) is consequently reduced.

-

Electrochemical Regeneration of the Mediator: The reduced this compound (FcMeOH) diffuses to the electrode surface where it is electrochemically oxidized back to the ferrocenium ion (FcMeOH+). This oxidation generates an electrical current that is directly proportional to the glucose concentration in the sample.

This mediated electron transfer allows the biosensor to operate at a lower potential, minimizing interferences from other electroactive species that may be present in biological samples.

Signaling Pathway Diagram

Caption: Signaling pathway of a this compound-mediated glucose biosensor.

Experimental Protocols

This section provides a comprehensive protocol for the fabrication and characterization of a screen-printed carbon electrode (SPCE)-based glucose biosensor using this compound as the redox mediator and glucose oxidase immobilized with glutaraldehyde and bovine serum albumin (BSA).

Materials and Reagents

-

Screen-Printed Carbon Electrodes (SPCEs)

-

Glucose Oxidase (GOx) from Aspergillus niger (EC 1.1.3.4)

-

This compound (FcMeOH)

-

Bovine Serum Albumin (BSA)

-

Glutaraldehyde (25% aqueous solution)

-

D-(+)-Glucose

-

Phosphate Buffer Saline (PBS), pH 7.4

-

Deionized (DI) water

Preparation of Reagent Solutions

-

Phosphate Buffer Saline (PBS, 0.1 M, pH 7.4): Prepare a 0.1 M PBS solution and adjust the pH to 7.4 using NaOH or HCl.

-

Glucose Oxidase (GOx) Solution (10 mg/mL): Dissolve 10 mg of GOx in 1 mL of PBS.

-

This compound (FcMeOH) Solution (10 mM): Dissolve the appropriate amount of FcMeOH in DI water to make a 10 mM stock solution.

-

Bovine Serum Albumin (BSA) Solution (5% w/v): Dissolve 50 mg of BSA in 1 mL of PBS.

-

Glutaraldehyde Solution (2.5% v/v): Prepare a 2.5% glutaraldehyde solution by diluting the 25% stock solution with DI water.

-

Glucose Stock Solution (1 M): Dissolve the required amount of D-(+)-glucose in PBS to prepare a 1 M stock solution. Allow the solution to mutarotate for 24 hours at room temperature before use.

Experimental Workflow Diagram

Caption: Experimental workflow for biosensor fabrication and characterization.

Biosensor Fabrication Protocol

-

Electrode Pre-treatment: Before modification, clean the surface of the screen-printed carbon electrode by rinsing with DI water and then ethanol, followed by drying under a stream of nitrogen.

-

Preparation of the Sensing Cocktail:

-

In a microcentrifuge tube, mix 10 µL of the GOx solution (10 mg/mL), 5 µL of the FcMeOH solution (10 mM), and 10 µL of the BSA solution (5% w/v).

-